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Compound of Interest

Compound Name: Lauroyl lactylate

Cat. No.: B12729394

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of lauroyl lactylate, primarily in the
form of Sodium Lauroyl Lactylate (SLL), as a versatile anionic surfactant in various research
applications. Detailed protocols are provided for key experimental procedures.

Physicochemical Properties and Data

Sodium Lauroyl Lactylate (SLL) is a naturally derived, food-grade anionic surfactant known for
its emulsifying, foaming, and moisturizing properties.[1] It is produced from the esterification of
lauric acid with lactic acid, followed by neutralization with sodium hydroxide. Its amphiphilic
nature, with a 12-carbon lauroyl chain as the hydrophobic tail and a hydrophilic lactylate
headgroup, allows it to effectively reduce surface tension at oil-water and air-water interfaces.

[2]

SLL is recognized for its mildness and biodegradability, making it a suitable alternative to
harsher synthetic surfactants in various formulations.[3] In research, its ability to form micelles
and disrupt lipid bilayers is of particular interest for drug delivery and cell lysis applications.[4]

Table 1: Quantitative Physicochemical Properties of Sodium Lauroyl Lactylate (SLL)
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Property Value Conditions /| Notes  Source(s)
Molecular Formula CisH31NaOs
Molecular Weight 366.4 g/mol [2]

Critical Micelle
Concentration (CMC)

~700 uM (~0.256
mg/mL)

In Phosphate-Buffered
Saline (PBS)

[4]

Surface Tension at

When mixed with

Sodium Lauroyl

~22.6 mN/m ] [5]
CMC (ycmc) Glycinate (mole
fraction of SLL = 0.4)
Hydrophilic-Lipophilic
yerop Pop ~14.4 Estimated value [5]

Balance (HLB)

Appearance

White to off-white

waxy solid/paste

At room temperature

Solubility

Water soluble, highly

soluble in oils

Dispersible up to 10%
in water

pH (1% aqueous

solution)

6.0-7.0

[6]

Application: Drug Delivery Systems

SLL's surfactant properties make it a valuable excipient in the formulation of various drug

delivery systems, including nanoemulsions and liposomes. It can act as an emulsifier to

stabilize oil-in-water formulations, a solubilizing agent for poorly water-soluble drugs, and a

penetration enhancer for transdermal and mucosal delivery.[7][8]

Nanoemuision Formulation for Poorly Water-Soluble

Drugs

Application Note: Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes

typically in the range of 20-200 nm.[9] They are excellent vehicles for enhancing the oral

bioavailability and transdermal delivery of hydrophobic drugs. SLL can be used as the primary
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or co-surfactant to stabilize the oil droplets in an aqueous phase. The small droplet size
provides a large surface area for drug absorption.[10][11]

Experimental Protocol: Preparation of a Drug-Loaded Nanoemulsion by High-Pressure
Homogenization

This protocol describes the formulation of an oil-in-water (O/W) nanoemulsion for encapsulating
a generic hydrophobic drug.

Materials:

» Hydrophobic Active Pharmaceutical Ingredient (API)

o Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
e Aqueous Phase: Ultrapure water

e Surfactant: Sodium Lauroyl Lactylate (SLL)

o Co-surfactant (optional): e.g., a polysorbate such as Tween 80

e High-pressure homogenizer

o Magnetic stirrer and hot plate

Procedure:

o Oil Phase Preparation: Dissolve the hydrophobic API in the oil phase at a predetermined
concentration. Gently heat and stir if necessary to ensure complete dissolution.

e Agueous Phase Preparation: Disperse the Sodium Lauroyl Lactylate (and co-surfactant, if
used) in the ultrapure water. Heat the mixture to approximately 70°C with continuous stirring
to ensure complete dissolution of the surfactant.

e Pre-emulsion Formation: While stirring the aqueous phase, slowly add the oil phase.
Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
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e Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number
of passes and the pressure should be optimized to achieve the desired droplet size (e.g., 5-
10 passes at 15,000-20,000 psi). Maintain the temperature of the system during
homogenization.

o Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring gently.

o Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI),

zeta potential, drug encapsulation efficiency, and stability.

Oil Phase Preparation Aqueous Phase Preparation

[Hydrophobic APD MCT Oil [Sodiurn Lauroyl Lactylat(a Ultrapure Water
Dissolve API in Oil Disperse SLL in Water

Add Oil Phase

l

kl)
-

to Aqueous Phase
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Workflow for Nanoemulsion Preparation.

Liposome Formulation

Application Note: Liposomes are vesicular structures composed of a lipid bilayer that can
encapsulate both hydrophilic and hydrophobic drugs. SLL can be incorporated into the lipid
bilayer to modify its properties, such as stability and drug release characteristics.[2][12] The
inclusion of an anionic surfactant like SLL can also impart a negative surface charge, which
may help to prevent aggregation.

Experimental Protocol: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from standard liposome preparation methods and incorporates SLL as
a stabilizing agent.[13][14]

Materials:

Lipid mixture (e.g., Phosphatidylcholine and Cholesterol in a 2:1 molar ratio)
e Sodium Lauroyl Lactylate (SLL)

e Drug (hydrophilic or hydrophobic)

e Organic solvent (e.g., Chloroform:Methanol, 2:1 v/v)

e Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

» Rotary evaporator

» Probe sonicator or extruder

Procedure:

e Lipid Film Formation:

o In a round-bottom flask, dissolve the lipid mixture, Sodium Lauroyl Lactylate (e.g., at 5-
10 mol% of total lipids), and the hydrophobic drug (if applicable) in the organic solvent.
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o Remove the organic solvent using a rotary evaporator under reduced pressure to form a
thin, uniform lipid film on the inner wall of the flask.

o Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

e Hydration:

o Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should
be dissolved in this buffer.

o The hydration should be performed at a temperature above the phase transition
temperature of the primary lipid, with gentle rotation of the flask. This will cause the lipid
film to swell and detach, forming multilamellar vesicles (MLVs).

e Size Reduction:

o To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to
sonication using a probe sonicator or extruded through polycarbonate membranes with a
defined pore size (e.g., 100 nm).

o Purification:

o Remove any unencapsulated drug from the liposome suspension by dialysis against fresh
buffer or by size exclusion chromatography.

e Characterization:

o Analyze the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and
drug release profile.

Application: Cell Lysis for Protein Extraction

Application Note: The membrane-disruptive properties of SLL make it a potential surfactant for
cell lysis in protein extraction protocols.[4] Its ability to solubilize lipid bilayers can be harnessed
to release intracellular contents. As a milder anionic surfactant compared to Sodium Dodecyl
Sulfate (SDS), SLL may be advantageous in preserving the structure and function of certain
proteins. It can be used as an alternative to or in combination with other non-ionic detergents
like Triton X-100 or NP-40 in lysis buffers.[9]
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Experimental Protocol: Mammalian Cell Lysis Using a Lauroyl Lactylate-Based Buffer

This protocol provides a starting point for using SLL in a cell lysis buffer. Optimization of the
SLL concentration may be required depending on the cell type and the target protein.

Materials:

o Cultured mammalian cells (adherent or suspension)

e Phosphate-Buffered Saline (PBS), ice-cold

e SLL Lysis Buffer:

o

50 mM Tris-HCI, pH 7.5

150 mM NaCl

[¢]

1 mM EDTA

[e]

[e]

0.5 - 1.0% (w/v) Sodium Lauroyl Lactylate

o

Protease and phosphatase inhibitor cocktails (added fresh)

o Cell scraper (for adherent cells)

» Refrigerated microcentrifuge

Procedure:

e Cell Preparation:

o Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS.

o Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
Discard the supernatant and wash the cell pellet once with ice-cold PBS.

o Lysis:
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o Adherent Cells: Aspirate the PBS and add an appropriate volume of ice-cold SLL Lysis
Buffer to the dish (e.g., 500 pL for a 10 cm dish). Scrape the cells and transfer the lysate
to a pre-chilled microcentrifuge tube.

o Suspension Cells: Add ice-cold SLL Lysis Buffer to the cell pellet. Resuspend the pellet by
gentle pipetting.

Incubation: Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to
facilitate lysis.

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to
pellet the cell debris.

Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble
proteins, to a new pre-chilled tube.

Downstream Processing: The protein concentration of the lysate can be determined using a
compatible protein assay (e.g., BCA assay). The lysate is now ready for downstream
applications such as Western blotting, immunoprecipitation, or enzyme activity assays.
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Workflow for Cell Lysis with SLL Buffer.

Signaling Pathways and Mechanisms of Action
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The primary mechanism of action for SLL as a surfactant in a biological context is its interaction
with and disruption of lipid membranes. This process is concentration-dependent.

e Below CMC: SLL monomers can insert into the lipid bilayer, which increases membrane
fluidity.

e At and Above CMC: SLL molecules self-assemble into micelles. These micelles can then
extract lipid molecules from the cell membrane, leading to the formation of mixed micelles
and eventual solubilization of the membrane.[4]

This membrane disruption is the key event that leads to cell lysis. In drug delivery, this same
property can be leveraged to enhance the permeation of drugs across cellular barriers like the
skin or mucosal membranes.

SLL Concentration Lipid Bilayer Interaction Resulting Effect

Above CMC o . Membrane Solubilization
(Micelles) Lipid Extraction (Cell Lysis)
?&lgxgle\fs Monomer Insertion]—P[Increased Membrane Fluidita

:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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